3-Pyridinecarboxamide, 4-(difluoromethyl)-

Description

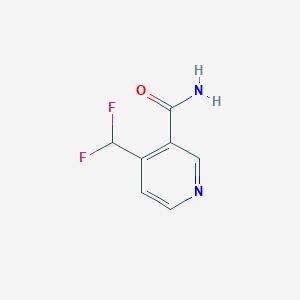

3-Pyridinecarboxamide, 4-(difluoromethyl)- is a fluorinated derivative of pyridinecarboxamide, characterized by a difluoromethyl (-CF₂H) substituent at the 4-position of the pyridine ring.

Properties

Molecular Formula |

C7H6F2N2O |

|---|---|

Molecular Weight |

172.13 g/mol |

IUPAC Name |

4-(difluoromethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C7H6F2N2O/c8-6(9)4-1-2-11-3-5(4)7(10)12/h1-3,6H,(H2,10,12) |

InChI Key |

HXXQBEHRWMYABF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(F)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Five-Step Two-Pot Synthesis Starting from 2,2-Difluoroacetic Anhydride

A practical and scalable method was developed starting from commercially available 2,2-difluoroacetic anhydride, avoiding hazardous fluorinating agents and sealed vessel conditions. The key steps include:

- Formation of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one intermediate in 78% yield from ethyl vinyl ether and 2,2-difluoroacetic anhydride.

- Conversion of this intermediate to a nitrile compound via a three-step one-pot procedure with 77% yield.

- Cyclization of the nitrile with O-methoxylamine hydrochloride in acetic acid, followed by hydrobromic acid treatment and in situ zinc reduction to yield 4-(difluoromethyl)pyridin-2-amine.

- The final product was isolated by precipitation and extraction, achieving an overall 46% yield from the starting anhydride.

This method was validated on a kilogram scale, demonstrating its suitability for bulk synthesis.

Table 1: Summary of Key Steps and Yields

| Step | Reaction Type | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Formation of difluorobutenone | Acylation | Ethyl vinyl ether, 2,2-difluoroacetic anhydride | 78 | Scalable, avoids harsh fluorination |

| Conversion to nitrile | Multi-step one-pot | Various intermediates | 77 | Avoids isolation of unstable intermediates |

| Cyclization and reduction to amine | Cyclization, reduction | O-methoxylamine HCl, HBr, Zn | 60 | Optimized work-up avoids chromatography |

| Overall yield | 46 | From 2,2-difluoroacetic anhydride |

One-Pot Cyclization from Nitrile Intermediate

The nitrile intermediate (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile undergoes a one-pot reaction sequence:

- Stirring with O-methoxylamine hydrochloride in acetic acid at 50 °C for 7 hours.

- Addition of hydrobromic acid in acetic acid and heating at 90 °C for 12-15 hours for cyclization.

- Zinc reduction at room temperature under nitrogen atmosphere.

- Basification with ammonium hydroxide, extraction, drying, and precipitation from heptane.

This method yields the target amine product in 60-72% yield depending on scale, with spectroscopic data confirming the structure.

Alternative Methods from Pyridinecarboxylic Acid Derivatives (Patent Literature)

Other methods involve:

- Starting from substituted pyridinecarboxylic acid derivatives, such as 3-pyridinecarboxylic acid esters with difluoromethyl substituents.

- Conversion of nitrile precursors to carboxamides using ammonia or ammonium salts in the presence of bases such as triethylamine or pyridine.

- Use of polar aprotic solvents (e.g., dimethylformamide, acetonitrile) and bases like sodium hydride or potassium carbonate.

- Oxidation steps using hydrogen peroxide or peracids to introduce or modify substituents.

These methods typically operate at mild temperatures (0–50 °C) and allow for selective functional group transformations.

Comparative Analysis of Preparation Methods

Research Findings and Practical Considerations

- The five-step method using 2,2-difluoroacetic anhydride is advantageous for its scalability, safety, and avoidance of harsh fluorinating agents, making it suitable for industrial applications.

- One-pot cyclization and reduction steps streamline the process, reducing purification steps and improving yield.

- Use of polar aprotic solvents and bases in amide formation allows for selective and efficient conversion of nitriles to carboxamides.

- The choice of method depends on available starting materials, scale, and desired purity.

- Spectroscopic and analytical data confirm the integrity of the final compound prepared by these methods.

Summary Table of Preparation Methods

| Method | Key Steps | Starting Material | Yield (%) | Scale | Advantages |

|---|---|---|---|---|---|

| Five-step two-pot synthesis | Acylation → Nitrile formation → Cyclization → Reduction | 2,2-Difluoroacetic anhydride | 46 | Kilogram scale | Safe fluorination, scalable |

| One-pot cyclization/reduction | Nitrile → Oxime → Cyclization → Reduction | Nitrile intermediate | 60-72 | Laboratory to kg scale | Simplified work-up, good yield |

| Amide formation from nitriles | Nitrile + ammonia/base in aprotic solvent | Substituted pyridinecarboxylic acid esters or nitriles | Variable | Laboratory scale | Mild conditions, versatile |

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, 4-(difluoromethyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarboxamines .

Scientific Research Applications

While the exact compound "3-Pyridinecarboxamide, 4-(difluoromethyl)-" isn't explicitly detailed across the provided search results, the documents do highlight research and applications related to pyridine carboxamides and difluoromethyl pyridines. Here's a breakdown of what can be gathered:

Pyridine Carboxamides: Research and Applications

- Antifungal Activity: Novel pyridine carboxamide derivatives have been synthesized and evaluated for antifungal activity. Some compounds showed "moderate to good in vitro antifungal activity" . One compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f ), exhibited good in vivo antifungal activity against Botrytis cinerea . It also showed comparable inhibitory activity against B. cinerea succinate dehydrogenase (SDH) to that of thifluzamide .

- Orexin Receptor Antagonists: Pyridyl carboxamide compounds are identified as antagonists of orexin receptors . These compounds are potentially useful in the treatment or prevention of neurological and psychiatric disorders and diseases involving orexin receptors, including sleep disorders, pain, and neurodegenerative disorders .

- Pharmaceutical Applications: Pyridinecarboxamide derivatives have a cell growth inhibitory effect and a tumor growth inhibitory action . They are potentially useful as preventive or therapeutic agents for diseases such as cancer, rheumatoid arthritis, age-related macular degeneration, diabetic retinopathy, and diabetic macular edema .

- Synthesis Methods: Research details novel processes for producing pyridinecarboxamide .

Difluoromethyl Pyridines: Research and Applications

- Agricultural and Medicinal Chemistry: Difluoromethyl pyridines are gaining attention in medicinal and agricultural chemistry .

- Direct C−H-Difluoromethylation: Direct C−H-difluoromethylation of pyridines is an efficient way to access azines, though direct meta-difluoromethylation of pyridines remains challenging .

- Reagents: A bench-stable reagent exists for C-4 selective deuteriodifluoromethylation of azines .

- Synthesis: Methods exist for the synthesis of difluoroalkylated heteroarenes via difluorocarbene .

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 4-(difluoromethyl)- involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects: Difluoromethyl vs. Other Fluorinated Groups

Fluorine substituents significantly influence molecular properties. Below is a comparative analysis of substituents on pyridinecarboxamide derivatives:

Key Findings :

Ring Structure: Pyridine vs. Saturated Analogs

The aromatic pyridine ring in 3-Pyridinecarboxamide, 4-(difluoromethyl)- contrasts with partially or fully saturated analogs:

Key Findings :

Functional Group Variations: Carboxamide vs. Carboxylic Acid/Esters

The carboxamide group distinguishes 3-Pyridinecarboxamide, 4-(difluoromethyl)- from esters or acids:

Biological Activity

3-Pyridinecarboxamide, 4-(difluoromethyl)- is a compound of increasing interest in medicinal chemistry and agricultural applications due to its unique structural characteristics and biological activities. This article summarizes the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

3-Pyridinecarboxamide, 4-(difluoromethyl)- has the following chemical structure:

- Molecular Formula: C7H6F2N2O

- CAS Number: 68890048

- Molecular Weight: 174.13 g/mol

The presence of the difluoromethyl group significantly influences the compound's reactivity and biological properties.

The biological activity of 3-Pyridinecarboxamide, 4-(difluoromethyl)- is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding: It can bind to various receptors, affecting signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to 3-Pyridinecarboxamide, particularly those containing difluoromethyl groups, exhibit significant antimicrobial properties. A study demonstrated that derivatives with such modifications showed enhanced activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Several studies have explored the anticancer potential of pyridine derivatives. For instance, research on related compounds has indicated their ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival . The difluoromethyl substitution is believed to enhance lipophilicity, allowing better cell membrane penetration and increased efficacy against tumors.

Pesticidal Activity

3-Pyridinecarboxamide derivatives have also been investigated for their use as pesticides. The difluoromethyl group contributes to their effectiveness against agricultural pests such as aphids and mites. Field trials have shown that these compounds can reduce pest populations significantly while being less toxic to beneficial insects .

Case Studies

-

Antimicrobial Efficacy Study:

- A series of experiments evaluated the antimicrobial activity of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the difluoromethylated variants had lower minimum inhibitory concentrations (MICs) compared to their non-fluorinated counterparts .

- Cancer Cell Line Testing:

- Agricultural Field Trials:

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action | Applications |

|---|---|---|---|

| 3-Pyridinecarboxamide, 4-(difluoromethyl)- | Antimicrobial, Anticancer | Enzyme inhibition, Receptor binding | Medicine, Agriculture |

| Related Pyridine Derivative A | Moderate Antimicrobial | Receptor antagonism | Agriculture |

| Related Pyridine Derivative B | High Anticancer | Apoptosis induction | Oncology |

Q & A

Q. Q1. What are the optimal synthetic routes for 3-pyridinecarboxamide, 4-(difluoromethyl)-, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 4-(difluoromethyl)-3-pyridinecarboxamide typically involves introducing a difluoromethyl group at the 4-position of the pyridine ring. Key steps include:

- Nucleophilic fluorination : Using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to replace hydroxyl or carbonyl groups with difluoromethyl .

- Coupling reactions : Amide bond formation between the pyridinecarboxylic acid derivative and an appropriate amine under conditions such as EDCI/HOBt-mediated coupling in DMF or THF .

- Optimization : Temperature control (e.g., 0–25°C for fluorination) and solvent polarity (e.g., DCM for fluorination, DMF for coupling) critically affect reaction efficiency. Purity is validated via HPLC (>98%) and NMR spectroscopy .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing 4-(difluoromethyl)-3-pyridinecarboxamide, and how are data interpreted?

Methodological Answer:

- <sup>19</sup>F NMR : Confirms the presence and environment of the difluoromethyl group (δ ~ -100 to -120 ppm, split into doublets due to <sup>2</sup>JF-F coupling) .

- IR Spectroscopy : Detects carboxamide C=O stretching (~1650 cm<sup>-1</sup>) and N-H bending (~1550 cm<sup>-1</sup>) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> for C8H7F2N2O: theoretical 193.0514) .

Advanced Research Questions

Q. Q3. How does the difluoromethyl group at the 4-position influence the compound’s metabolic stability and target binding compared to non-fluorinated analogs?

Methodological Answer:

- Metabolic Stability : The difluoromethyl group reduces oxidative metabolism due to C-F bond strength, as evidenced by liver microsome assays (e.g., t1/2 >2× longer than non-fluorinated analogs) .

- Target Interactions : Fluorine’s electronegativity enhances hydrogen bonding with protein residues (e.g., in kinase binding pockets). Computational docking (PDB-based) and <sup>19</sup>F NMR titration experiments quantify binding affinity changes .

Q. Q4. What strategies resolve contradictions in biological activity data for 4-(difluoromethyl)-3-pyridinecarboxamide derivatives?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare analogs with varying substituents (e.g., 2,4-difluorophenyl vs. 3-trifluoromethylphenyl) to isolate electronic vs. steric effects .

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control for off-target effects (e.g., CYP450 inhibition assays) .

- Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to resolve binding mode discrepancies .

Q. Q5. How can researchers design stability studies for 4-(difluoromethyl)-3-pyridinecarboxamide under physiological conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS. The difluoromethyl group enhances stability at acidic pH compared to methyl analogs .

- Light/Thermal Stability : Expose solid and solution forms to UV light (254 nm) and elevated temperatures (40–60°C) for 48–72 hours. Use DSC/TGA to assess thermal decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.